2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid
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Overview
Description
2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural features, which include a chloro substituent at the second position and a carboxylic acid group at the sixth position of the imidazo[1,2-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different hydrogenation levels.
Scientific Research Applications
2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of fluorescent probes for monitoring pH changes in biological systems.
Medicine: Investigated for its potential as an antituberculosis agent and other therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a pH-sensitive fluorescent probe by undergoing structural changes in response to pH variations. This property is leveraged in real-time imaging of pH changes in cells . Additionally, its potential antituberculosis activity is attributed to its ability to inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Another derivative with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine analogues: A class of compounds with variations in the substituents and functional groups, exhibiting diverse biological activities.
Uniqueness: 2-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to act as a fluorescent probe and potential therapeutic agent highlights its versatility and significance in scientific research .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13) |
InChI Key |
IGFAMNQAMKYAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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